
3-(2-Fluorophenyl)propan-1-ol
Overview
Description
3-(2-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanoids, which are characterized by a phenyl group attached to a three-carbon chain. The presence of a fluorine atom on the phenyl ring adds unique properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Fluorophenyl)propan-1-ol involves the reduction of 3-(2-Fluorophenyl)propanal. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another approach involves the Grignard reaction, where 2-fluorobenzylmagnesium chloride reacts with ethylene oxide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-Fluorophenyl)propanal using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 3-(2-Fluorophenyl)propanal or further to 3-(2-Fluorophenyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(2-Fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)propanal and 3-(2-Fluorophenyl)propanoic acid.
Reduction: 3-(2-Fluorophenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
3-(2-Fluorophenyl)propan-1-ol has the following structural formula:The presence of the fluorine atom enhances its lipophilicity and stability, which are critical for interactions with biological targets. The compound features an alcohol functional group that contributes to its reactivity and potential as a pharmacological agent.
Drug Development
The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as antidepressants and anti-inflammatory drugs due to their ability to modulate neurotransmitter systems and inflammatory pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 6 to 12.5 µg/mL, indicating strong antibacterial activity .
Enzyme Modulation
The compound has been investigated for its ability to modulate enzyme functions. It acts as a biochemical probe for studying enzyme kinetics, affecting enzymatic activities through competitive inhibition or allosteric modulation. This property makes it valuable in biochemical research aimed at understanding enzyme mechanisms .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of this compound on cancer cell lines, particularly MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics. Mechanistically, it appears to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Study 1: Antimicrobial Activity Assessment
In a controlled study assessing the antimicrobial efficacy of this compound, the compound was tested against several microbial strains. Results showed a strong zone of inhibition (ranging from 9 mm to 20 mm) compared to standard antibiotics like ciprofloxacin and griseofulvin, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Research
A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells by affecting tubulin polymerization dynamics .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to increased binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-(4-Fluorophenyl)propan-1-ol: The fluorine atom is positioned differently on the phenyl ring, which can affect its reactivity and interactions.
3-(2-Chlorophenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the fluorine atom at the ortho position on the phenyl ring in 3-(2-Fluorophenyl)propan-1-ol imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Biological Activity
3-(2-Fluorophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13F
- Molecular Weight : 168.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can modulate the activity of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of various psychiatric disorders.
Pharmacological Effects
- CNS Activity : Studies have shown that derivatives of this compound exhibit significant central nervous system (CNS) activity. For instance, a related compound demonstrated effectiveness in reducing cocaine reinforcement in animal models, indicating potential applications in treating substance use disorders .
- Anti-inflammatory Properties : Some studies suggest that the compound may possess anti-inflammatory effects by modulating cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory responses .
- Antidepressant Effects : The structural modifications seen in fluorinated phenyl compounds have been associated with enhanced antidepressant-like effects in preclinical models, suggesting that this compound may similarly influence mood regulation .
Table 1: Biological Activities of Related Compounds
Case Study 1: CNS Activity
In a study evaluating the effects of various fluorinated compounds on dopamine transporters, it was found that modifications similar to those present in this compound led to enhanced binding affinity at the dopamine transporter (DAT). This suggests a potential for developing new treatments for addiction and depression .
Case Study 2: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce TNF-α levels in vitro. This finding supports the hypothesis that this compound might be effective in managing inflammatory conditions .
Q & A
Q. Basic: What synthetic strategies are recommended for laboratory-scale preparation of 3-(2-Fluorophenyl)propan-1-ol?
Answer:
The compound can be synthesized via catalytic hydrogenation of 3-(2-fluorophenyl)propen-1-ol or reduction of cinnamaldehyde derivatives using sodium borohydride (NaBH₄) in methanol. For example, analogous fluorinated propanols have been prepared via multi-step protocols involving Grignard reactions or reductive amination, as seen in the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol (11 steps, including chiral resolution) . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalyst optimization : Palladium on carbon (Pd/C) or Raney nickel may improve hydrogenation efficiency.
- Purification : Column chromatography with ethyl acetate/hexane gradients is commonly used .
Q. Advanced: How does the fluorophenyl substituent influence regioselectivity in substitution reactions?
Answer:
The electron-withdrawing fluorine atom at the ortho position directs electrophilic substitution to the para position of the phenyl ring. For example, in analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, the fluorine atom stabilizes intermediates through inductive effects, favoring nucleophilic attacks at specific positions . Researchers should:
- Monitor reaction kinetics : Use HPLC or GC-MS to track intermediate formation.
- Modulate reaction conditions : Adjust temperature (e.g., 0–25°C) and stoichiometry to control regioselectivity .
Q. Basic: What spectroscopic methods are optimal for structural confirmation?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : The fluorine atom causes splitting patterns (e.g., doublets in aromatic protons) and distinct chemical shifts (e.g., δ 4.5–5.5 ppm for hydroxyl protons). For example, 3-(3-chlorophenyl)propan-1-ol analogs show diagnostic peaks at δ 7.2–7.8 ppm for aromatic protons .
- FT-IR : O-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) confirm functional groups .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 168.1 (C₉H₁₁FO) validate the molecular formula .
Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For fluorinated propanols, studies on similar compounds (e.g., 3-(4-fluorophenyl)propen-1-one) reveal:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites influenced by fluorine .
- Activation energies : Predict optimal conditions for oxidation or reduction (e.g., ΔG‡ values for hydroxyl → carbonyl conversion) .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent:
- Hydrolysis : Moisture-sensitive hydroxyl groups may degrade in humid environments.
- Oxidation : Antioxidants (e.g., BHT) can be added for long-term storage .
- Light sensitivity : Fluorinated aromatic compounds are prone to photodegradation .
Q. Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives?
Answer:
- Synthetic routes : Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) to isolate enantiomers, as demonstrated in fluorinated γ-amino alcohol syntheses .
- Analytical validation :
Q. Basic: What safety protocols are essential for handling this compound?
Answer:
While specific hazard data for this compound is limited, analogous fluorinated alcohols require:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) .
Q. Advanced: How do structural modifications (e.g., amino vs. hydroxyl groups) alter biological activity?
Answer:
The hydroxyl group in this compound may engage in hydrogen bonding with biological targets, whereas amino derivatives (e.g., (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol) exhibit enhanced membrane permeability. Comparative studies on fluorinated analogs show:
- Enzyme inhibition : Amino derivatives inhibit retinal pigment epithelium (RPE) enzymes at IC₅₀ = 0.5–1.0 µM .
- Cellular uptake : LogP values (e.g., 2.1 for hydroxyl vs. 1.5 for amino derivatives) influence bioavailability .
Q. Basic: What are the applications of this compound in medicinal chemistry?
Answer:
The compound serves as a precursor for:
- Drug candidates : Fluorinated propanols are intermediates in synthesizing kinase inhibitors or antipsychotics .
- Probe molecules : Radiolabeled derivatives (e.g., ¹⁸F analogs) are used in PET imaging .
Q. Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
Properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKPRUDKBJNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504543 | |
Record name | 3-(2-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-24-7 | |
Record name | 3-(2-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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